molecular formula C14H9FN2O2 B6400573 3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid, 95% CAS No. 1261966-35-1

3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid, 95%

Cat. No. B6400573
CAS RN: 1261966-35-1
M. Wt: 256.23 g/mol
InChI Key: FSLQBVIXRMQNIU-UHFFFAOYSA-N
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Description

3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid, also known as 5-cyano-2-fluorobenzoic acid (CFBA), is a synthetic organic compound that belongs to the class of aromatic carboxylic acids. It is a white, crystalline solid with a molecular weight of 213.22 g/mol. CFBA is widely used in scientific research due to its high solubility in water and other organic solvents, and its ability to form strong complexes with metal ions.

Mechanism of Action

CFBA forms strong complexes with metal ions, such as zinc, copper, and iron. This is due to the presence of the cyano group and the fluorine atom in the molecule, which increases the electron density of the molecule and makes it a better ligand. The complex formed between the metal ion and CFBA is stabilized by hydrogen bonds, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects
CFBA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the production of glutathione and other antioxidants, and to reduce the levels of pro-inflammatory cytokines. It has also been shown to reduce oxidative damage and improve the antioxidant capacity of cells. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

CFBA has several advantages as a reagent in laboratory experiments. It is highly soluble in both water and organic solvents, making it easy to use in a variety of experiments. It is also relatively inexpensive and widely available. However, there are some limitations to its use. It is sensitive to light and air, and can degrade quickly if not stored properly. In addition, its fluorescence can be quenched by certain metal ions, making it unsuitable for certain experiments.

Future Directions

The potential applications of CFBA are still being explored. Possible future directions include further research into its antioxidant and anti-inflammatory properties, its ability to chelate metal ions, its use as a fluorescent probe for studying protein-metal ion interactions, and its potential as a drug delivery system. Additionally, further research is needed to develop more efficient and cost-effective methods for its synthesis.

Synthesis Methods

CFBA is synthesized by a two-step process. In the first step, 3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid, 95%uorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base, such as sodium hydroxide, to form 4-ethoxycarbonyl-3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid, 95%uorobenzaldehyde. In the second step, this intermediate is reacted with ammonia in the presence of a base to form CFBA.

Scientific Research Applications

CFBA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in fluorescence microscopy. It is also used as a chelating agent to study metal ion complexes, and as a fluorescent probe to study the interaction of proteins with metal ions.

properties

IUPAC Name

3-amino-5-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-13-2-1-8(7-16)3-12(13)9-4-10(14(18)19)6-11(17)5-9/h1-6H,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLQBVIXRMQNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689797
Record name 5-Amino-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261966-35-1
Record name 5-Amino-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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